Fmoc-trans-4-hydroxy-D-proline tert-butyl ester
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Overview
Description
Fmoc-trans-4-hydroxy-D-proline tert-butyl ester is a chemical compound with the molecular formula C24H27NO5 and a molecular weight of 409.482 g/mol . It is also known by other names such as N-9-fluorenylmethoxycarbonyl-trans-4-hydroxy-D-proline tert-butyl ester and Fmoc-O-t-butyl-D-4-hydroxyproline . This compound is commonly used in peptide synthesis due to its ability to protect amino acids during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-trans-4-hydroxy-D-proline tert-butyl ester typically involves the protection of the hydroxyl group and the amino group of trans-4-hydroxy-D-proline. The process begins with the protection of the hydroxyl group using tert-butyl dimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole . The amino group is then protected using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) is common in industrial settings to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Fmoc-trans-4-hydroxy-D-proline tert-butyl ester undergoes various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Fmoc group can be removed under basic conditions using piperidine, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Piperidine
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Removal of the Fmoc group, exposing the amino group for further reactions
Scientific Research Applications
Fmoc-trans-4-hydroxy-D-proline tert-butyl ester has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and proteins, serving as a protecting group for amino acids.
Biology: It is utilized in the study of protein-protein interactions and enzyme mechanisms.
Medicine: It is employed in the development of peptide-based drugs and therapeutic agents.
Industry: It is used in the production of synthetic peptides for research and commercial purposes.
Mechanism of Action
The mechanism of action of Fmoc-trans-4-hydroxy-D-proline tert-butyl ester involves the protection of the amino group during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions using piperidine . This allows for selective deprotection and further functionalization of the amino group, facilitating the synthesis of complex peptides and proteins .
Comparison with Similar Compounds
Similar Compounds
Fmoc-trans-4-hydroxy-L-proline tert-butyl ester: Similar in structure but differs in the stereochemistry of the proline residue.
Fmoc-O-tert-butyl-D-4-hydroxyproline: Another protecting group for amino acids with similar applications.
N-Boc-trans-4-N-Fmoc-amino-L-proline: Contains both Boc and Fmoc protecting groups, offering dual protection for amino acids.
Uniqueness
Fmoc-trans-4-hydroxy-D-proline tert-butyl ester is unique due to its specific stereochemistry, which makes it suitable for the synthesis of peptides with D-amino acids. This stereochemistry is crucial for the biological activity and stability of certain peptides and proteins .
Properties
Molecular Formula |
C24H27NO5 |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
2-O-tert-butyl 1-O-(9H-fluoren-9-ylmethyl) (2R,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C24H27NO5/c1-24(2,3)30-22(27)21-12-15(26)13-25(21)23(28)29-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20-21,26H,12-14H2,1-3H3/t15-,21+/m0/s1 |
InChI Key |
OXBDLBJHWKPBNC-YCRPNKLZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1C[C@@H](CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Origin of Product |
United States |
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